3-Heptanone, 2-hydroxy-, (R)- (9CI)
CAS No.: 125850-19-3
Cat. No.: VC0160008
Molecular Formula: C7H14O2
Molecular Weight: 130.187
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 125850-19-3 |
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Molecular Formula | C7H14O2 |
Molecular Weight | 130.187 |
IUPAC Name | (2R)-2-hydroxyheptan-3-one |
Standard InChI | InChI=1S/C7H14O2/c1-3-4-5-7(9)6(2)8/h6,8H,3-5H2,1-2H3/t6-/m1/s1 |
Standard InChI Key | KTKQJWVLAMSBTM-ZCFIWIBFSA-N |
SMILES | CCCCC(=O)C(C)O |
Introduction
Chemical Identification and Structure
Nomenclature and Registry Information
3-Heptanone, 2-hydroxy-, (R)- (9CI) is uniquely identified by the Chemical Abstracts Service (CAS) registry number 125850-19-3 . This systematic nomenclature follows international chemical naming guidelines, with "9CI" indicating it was named according to the 9th Collective Index period of Chemical Abstracts. The compound is also synonymously referred to as 3-Heptanone, 2-hydroxy-, (2R)- . The nomenclature indicates a ketone group at position 3 of a seven-carbon chain (heptanone), with a hydroxyl group at position 2, specifically in the R-configuration.
Molecular Properties
The molecular formula of 3-Heptanone, 2-hydroxy-, (R)- (9CI) is C7H14O2, comprising seven carbon atoms, fourteen hydrogen atoms, and two oxygen atoms . This structure corresponds to a precise molecular weight of 130.18 g/mol . The compound contains two oxygen-containing functional groups: a ketone (C=O) at position 3 and a hydroxyl group (OH) at position 2 of the heptane chain.
Table 1: Basic Chemical Properties of 3-Heptanone, 2-hydroxy-, (R)- (9CI)
Property | Value | Source |
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CAS Number | 125850-19-3 | |
Molecular Formula | C7H14O2 | |
Molecular Weight | 130.18 g/mol | |
Stereochemistry | R-configuration at C2 |
Stereochemical Significance
The compound possesses a chiral center at carbon 2, which bears the hydroxyl group. The "(R)-" designation specifies the absolute configuration at this stereocenter according to the Cahn-Ingold-Prelog priority rules. This stereochemical specification is significant because enantiomers (mirror-image isomers) often exhibit different biological activities and metabolic fates. The existence of this specific R-isomer implies the potential existence of the corresponding S-isomer, which would have identical physical properties but potentially different biological interactions.
Comparative Analysis with Related Ketones
Property | 3-Heptanone Value | Source |
---|---|---|
Vapor Pressure (25°C) | 1.4 mm Hg | |
Water Solubility | 14.3 g/l | |
Conversion Factor | 1 ppm = 4.66 mg/m³ |
The addition of a hydroxyl group at position 2 in 3-Heptanone, 2-hydroxy-, (R)- (9CI) would predictably increase its polarity and water solubility while decreasing its vapor pressure compared to the parent compound. These altered physicochemical properties would affect its behavior in biological systems, including absorption, distribution, and elimination characteristics.
Metabolic Pathways and Biotransformation
3-Heptanone Metabolism in Animal Studies
Studies on the metabolism of 3-heptanone provide valuable context for understanding the potential significance of 3-Heptanone, 2-hydroxy-, (R)- (9CI). Research on rats exposed to 3-heptanone has revealed the formation of hydroxylated metabolites, specifically 2-hydroxy-5-heptanone . This indicates that hydroxylation is a common metabolic pathway for 3-heptanone, although the documented metabolite differs in hydroxylation position from our compound of interest.
Hydroxylation Mechanisms
The biotransformation of 3-heptanone documented in the literature follows this pathway:
3-heptanone → 2-hydroxy-5-heptanone → 2,5-heptanedione
This metabolic sequence illustrates that 3-heptanone undergoes hydroxylation at carbon 2, creating a hydroxylated intermediate before further metabolism to a diketone. The research by O'Donoghue et al. (1984) demonstrated that when exposure to 700 ppm 3-heptanone was combined with exposure to methylethylketone (MEK), it produced a 2.5-fold increase in the serum concentration of 2,5-heptanedione . This suggests that the metabolism of 3-heptanone and its hydroxylated derivatives can be influenced by the presence of other ketones, indicating potential metabolic interactions.
Analytical Considerations
Research Challenges and Limitations
The limited information available about 3-Heptanone, 2-hydroxy-, (R)- (9CI) highlights several research challenges. These include:
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Limited reference standards for analytical method development
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Potential instability or reactivity of alpha-hydroxy ketones
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Challenges in stereoselective synthesis for research purposes
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Difficulty in distinguishing metabolic roles from similar compounds
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Limited commercial availability for research applications
Research Gaps and Future Perspectives
The current knowledge base on 3-Heptanone, 2-hydroxy-, (R)- (9CI) presents significant gaps that warrant further investigation. Future research directions might include:
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Comprehensive characterization of physical and chemical properties
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Development of stereoselective synthetic routes
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Investigation of its potential role as a metabolite in biological systems
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Comparative studies with the S-enantiomer to evaluate biological differences
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Exploration of potential applications in organic synthesis or as chiral building blocks
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Evaluation of possible natural occurrence in biological systems or food products
These research avenues would provide a more complete understanding of this compound and its potential significance in chemical and biological contexts. Currently, research on 3-Heptanone, 2-hydroxy-, (R)- (9CI) appears to be in its early stages, with substantial opportunities for further scientific exploration.
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